4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride
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Description
4-(N,N-diisobutylsulfamoyl)-N-(5-isopropyl-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)benzamide hydrochloride is a useful research compound. Its molecular formula is C24H37ClN4O3S2 and its molecular weight is 529.16. The purity is usually 95%.
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Scientific Research Applications
Central Nervous System (CNS) Activity
Compounds with heterocyclic structures, particularly those containing nitrogen (N), sulfur (S), and oxygen (O) atoms, are frequently investigated for their CNS activity. These structures are pivotal in synthesizing compounds that could potentially treat CNS disorders due to their ability to interact with various biological targets. Saganuwan (2017) highlighted the significance of heterocycles in synthesizing novel CNS drugs, given their potential to exhibit a range of effects from depression to euphoria and convulsion, thus opening avenues for the synthesis of lead molecules for CNS activity (S. Saganuwan, 2017).
Antimicrobial Activity
The modification of existing structures, like isoniazid (INH), to include heterocyclic compounds has shown promising anti-tubercular activity. Asif (2014) explored the antimicrobial potential of derivatives containing pyridine and oxadiazole, indicating that such compounds could serve as a basis for designing new leads for anti-TB compounds (M. Asif, 2014).
Drug Development
The chemical complexity of heterocyclic compounds, including those with sulfamoyl groups, allows for the exploration of various drug activities. For instance, compounds with a pyridopyridazine structure have shown a range of biological activities, including antitumor, antibacterial, and analgesic effects (Anna Wojcicka and Anna Nowicka-Zuchowska, 2018). Additionally, hybrid catalysts have been highlighted for their importance in synthesizing complex structures like 5H-pyrano[2,3-d]pyrimidine-2-ones/2,4-diones, demonstrating the ongoing innovation in drug synthesis methods (Mehul P. Parmar, Ruturajsinh M. Vala, H. Patel, 2023).
Properties
IUPAC Name |
4-[bis(2-methylpropyl)sulfamoyl]-N-(5-propan-2-yl-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl)benzamide;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H36N4O3S2.ClH/c1-16(2)13-28(14-17(3)4)33(30,31)20-9-7-19(8-10-20)23(29)26-24-25-21-11-12-27(18(5)6)15-22(21)32-24;/h7-10,16-18H,11-15H2,1-6H3,(H,25,26,29);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YOLUIQSYMUEBPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(=O)NC2=NC3=C(S2)CN(CC3)C(C)C.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H37ClN4O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
529.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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